5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile
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Overview
Description
5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H5BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 4-(methylamino)pyrimidine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitrile groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Similar structure but lacks the methylamino group.
4-Amino-5-bromopyrimidine: Contains an amino group instead of a methylamino group.
5-Bromo-2-chloropyrimidine: Contains a chlorine atom instead of a nitrile group.
Uniqueness
5-Bromo-4-(methylamino)pyrimidine-2-carbonitrile is unique due to the presence of both the bromine and methylamino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and unique properties in materials science .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-4-(methylamino)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H5BrN4/c1-9-6-4(7)3-10-5(2-8)11-6/h3H,1H3,(H,9,10,11) |
InChI Key |
SDYBRJQYRANDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Br)C#N |
Origin of Product |
United States |
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